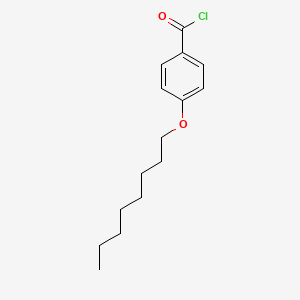
4-Octyloxybenzoyl chloride
Vue d'ensemble
Description
4-Octyloxybenzoyl chloride is a useful research compound. Its molecular formula is C15H21ClO2 and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
4-Octyloxybenzoyl chloride serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules, including:
- Polymers: Used in the development of specialty polymers with tailored properties for specific applications.
- Organic Synthesis: Acts as a building block for various chemical compounds, enhancing synthetic pathways in laboratory settings.
Biology
In biological research, this compound is employed for:
- Modification of Biomolecules: It facilitates the study of biological processes by allowing scientists to modify proteins or other biomolecules, enabling investigations into their functions and interactions.
- Drug Development: The compound's reactivity makes it a candidate for designing pharmaceuticals, particularly in targeting specific biological pathways.
Materials Science
The compound is also significant in materials science due to its hydrophobic properties:
- Coatings and Films: It is used in formulating coatings that require water-repellent characteristics.
- Nanomaterials: Research indicates potential applications in creating nanostructured materials that exhibit unique optical and electronic properties.
Case Studies and Research Findings
-
Polymer Development:
A study highlighted the use of this compound in synthesizing poly(4-octyloxybenzoyl) derivatives. These polymers demonstrated enhanced thermal stability and mechanical properties, making them suitable for high-performance applications . -
Biological Applications:
Research focused on modifying proteins with this compound to study enzyme activity. The modifications allowed researchers to observe changes in catalytic efficiency, providing insights into enzyme mechanisms . -
Nanotechnology:
Investigations into self-assembled monolayers using this compound showed promise in developing sensors with improved sensitivity due to their unique surface properties .
Propriétés
Numéro CAS |
40782-53-4 |
|---|---|
Formule moléculaire |
C15H21ClO2 |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
4-octoxybenzoyl chloride |
InChI |
InChI=1S/C15H21ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |
Clé InChI |
YXBOJGHBKKAPOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














